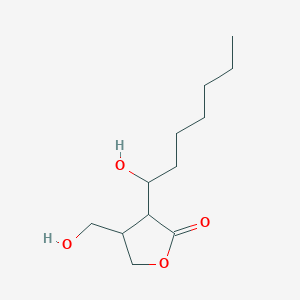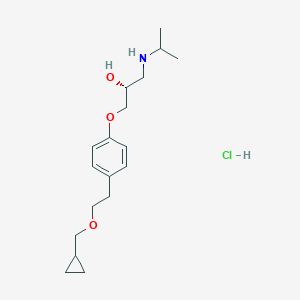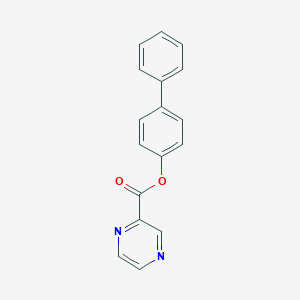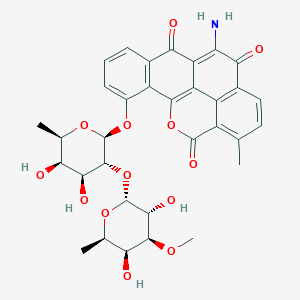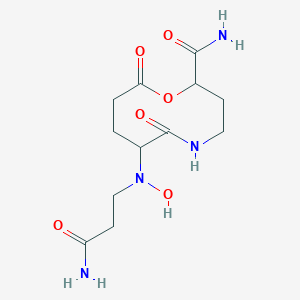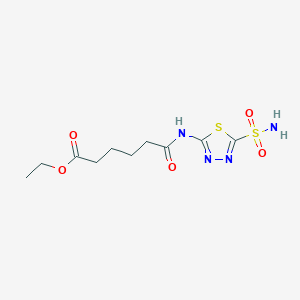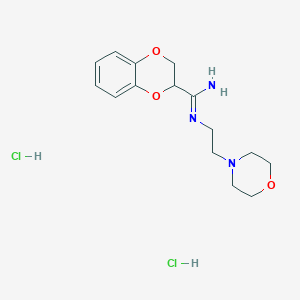
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as AG-013736 or axitinib. Axitinib is a tyrosine kinase inhibitor that has been shown to have anti-tumor activity.
Mecanismo De Acción
The mechanism of action of axitinib involves the inhibition of receptor tyrosine kinases. Axitinib binds to the ATP-binding site of these receptors, preventing their activation. This results in the inhibition of downstream signaling pathways that are involved in tumor angiogenesis and proliferation.
Efectos Bioquímicos Y Fisiológicos
Axitinib has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in tumor angiogenesis. Axitinib also inhibits the proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In addition, axitinib has been shown to reduce tumor microvessel density and increase tumor necrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of axitinib is its specificity for receptor tyrosine kinases. This makes it a useful tool for studying the role of these receptors in tumor angiogenesis and proliferation. However, axitinib has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, axitinib has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of axitinib. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the identification of biomarkers that can predict response to axitinib therapy. In addition, there is interest in combining axitinib with other anti-tumor agents to improve its effectiveness. Finally, there is interest in studying the role of axitinib in other disease states, such as diabetic retinopathy.
Métodos De Síntesis
The synthesis of axitinib involves several steps. The first step is the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This is followed by the synthesis of the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)ethylamine to produce the desired product, axitinib. The final product is obtained as a dihydrochloride salt.
Aplicaciones Científicas De Investigación
Axitinib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. These receptors are involved in tumor angiogenesis and proliferation. Axitinib has been shown to inhibit the growth of several tumor cell lines in vitro and in vivo.
Propiedades
Número CAS |
130482-64-3 |
|---|---|
Nombre del producto |
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride |
Fórmula molecular |
C15H23Cl2N3O3 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
N'-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C15H21N3O3.2ClH/c16-15(17-5-6-18-7-9-19-10-8-18)14-11-20-12-3-1-2-4-13(12)21-14;;/h1-4,14H,5-11H2,(H2,16,17);2*1H |
Clave InChI |
HOTKGTLXLVPZCO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
SMILES canónico |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
Sinónimos |
1,4-Benzodioxin-2-carboximidamide, 2,3-dihydro-N-(2-(4-morpholinyl)eth yl)-, dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



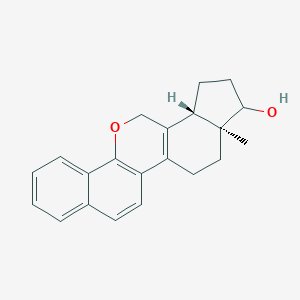
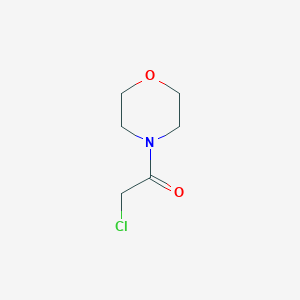
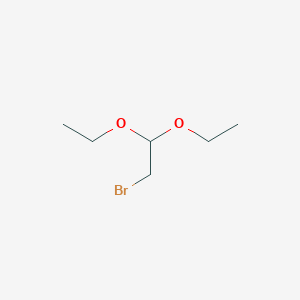
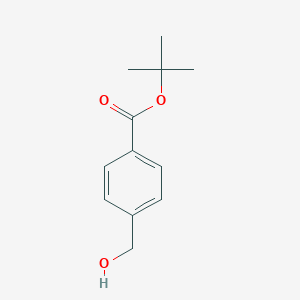
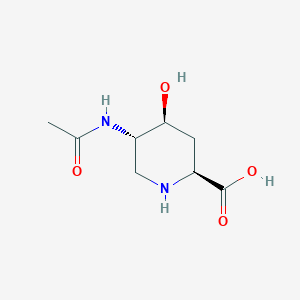
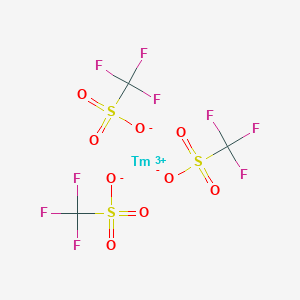
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
